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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

application of the Achmatowicz rearrangement in the total synthesis of Musellarin B, a natural

product with moderate cytotoxicity against several cancer cell lines. The Achmatowicz

rearrangement is a pivotal transformation in this synthesis, enabling the efficient construction of

the core dihydropyranone structure of the molecule.

Introduction
Musellarin B is a diarylheptanoid natural product that has garnered interest due to its

biological activity. Its total synthesis provides a valuable platform for the development of new

synthetic methodologies and the generation of analogues for structure-activity relationship

studies. A key step in the reported total synthesis of (±)-Musellarin B is the Achmatowicz

rearrangement, an oxidative cyclization of a furfuryl alcohol to a dihydropyranone. This reaction

establishes the central heterocyclic core of Musellarin B with the desired oxygenation pattern.

The synthesis commences with the preparation of a suitable furfuryl alcohol precursor, which

then undergoes the Achmatowicz rearrangement using meta-chloroperoxybenzoic acid (m-

CPBA). The resulting dihydropyranone hemiacetal is then elaborated through a series of

reactions, including a Kishi reduction and a Friedel-Crafts cyclization, to construct the tricyclic

framework of Musellarin B.[1][2][3]
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Key Reaction: The Achmatowicz Rearrangement
The Achmatowicz rearrangement is a powerful tool in organic synthesis for the conversion of

furans into dihydropyrans.[4] The reaction typically involves the oxidation of a furfuryl alcohol,

leading to a 2,5-dimethoxy-2,5-dihydrofuran intermediate when performed in methanol with

bromine, which then rearranges to the dihydropyranone under acidic conditions.[4] In the

context of the Musellarin B synthesis, a modification using m-CPBA as the oxidant is

employed, which directly yields the dihydropyranone hemiacetal.[1]

Caption: General scheme of the Achmatowicz rearrangement.

Experimental Workflow for the Synthesis of
Musellarin B
The total synthesis of Musellarin B can be logically divided into several key stages, starting

from the preparation of the furfuryl alcohol precursor and culminating in the final product.
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Caption: Overall synthetic workflow for Musellarin B.

Quantitative Data
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The following table summarizes the yields for the key steps in the synthesis of (±)-Musellarin B
as reported by Li, Z. et al. (2014).[5]

Step No. Product
Starting
Material(s)

Reagents and
Conditions

Yield (%)

1
Phosphonium

salt (7)

Isovanillin

derivative (10)

1. MsCl, Et3N; 2.

PPh3
80 (over 2 steps)

2
Furfuryl alcohol

(6)

Phosphonium

salt (7), Furan-2-

carbaldehyde

n-BuLi, THF -

3
Dihydropyranone

acetal (5)

Furfuryl alcohol

(6)

m-CPBA,

CH2Cl2
-

4

Bicyclic

Pyranone (4) &

Tricyclic

Pyranone (3)

Dihydropyranone

acetal (5)

Et3SiH,

BF3·OEt2
-

5
Tricyclic Enol

Ether (2)

Tricyclic

Pyranone (3)
KHMDS, PhNTf2 -

6 Musellarin B (1b)

Tricyclic enol

ether (2), Aryl

diazonium salt

(15b)

Pd(OAc)2,

K2CO3, TBAF
70

Experimental Protocols
The following protocols are adapted from the supplementary information of the total synthesis

of (±)-Musellarins A-C by Li, Z. et al. (2014).[5]

Preparation of Furfuryl Alcohol (6)
To a solution of phosphonium salt 7 in anhydrous THF at 0 °C is added n-butyllithium

dropwise.

The resulting deep red solution is stirred at 0 °C for 30 minutes.
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A solution of furan-2-carbaldehyde in anhydrous THF is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered,

and concentrated under reduced pressure.

The residue is purified by flash column chromatography to afford the corresponding olefin.

To a solution of the olefin in methanol at 0 °C is added NaBH4 portionwise.

The reaction mixture is stirred at room temperature for 2 hours.

The solvent is removed under reduced pressure, and the residue is partitioned between

water and CH2Cl2.

The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed

with 1 M HCl and brine, dried over Na2SO4, filtered, and concentrated to give furfuryl alcohol

6.

Achmatowicz Rearrangement to form Dihydropyranone
Acetal (5)

To a solution of furfuryl alcohol 6 in CH2Cl2 at 0 °C is added m-CPBA portionwise.

The reaction mixture is stirred at 0 °C for 1 hour.

The reaction is quenched with saturated aqueous NaHCO3 solution.

The mixture is extracted with CH2Cl2.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered,

and concentrated under reduced pressure.

The crude dihydropyranone acetal 5 is used in the next step without further purification.
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Synthesis of Musellarin B (1b) from Tricyclic Enol Ether
(2)

To a mixture of tricyclic enol ether 2 and aryl diazonium salt 15b in methanol is added

Pd(OAc)2.

The reaction mixture is stirred at room temperature for 3 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography to yield the Heck coupling product.

To a stirred solution of the crude Heck product in methanol is added K2CO3 at room

temperature.

The reaction mixture is stirred for 3 hours and then quenched by the addition of 1 M aqueous

HCl.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over Na2SO4, filtered, and concentrated.

To a solution of the crude product in THF is added TBAF at room temperature.

The reaction mixture is stirred for 30 minutes and then quenched with water.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over Na2SO4, filtered, and concentrated.

The residue is purified by preparative TLC to afford Musellarin B (1b).

Spectroscopic Data
The following table summarizes the key 1H and 13C NMR data for selected intermediates and

the final product, Musellarin B.[5]
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Compound
1H NMR (400 MHz, CDCl3)
δ (ppm)

13C NMR (100 MHz, CDCl3)
δ (ppm)

Musellarin B (1b)

7.00-6.80 (m, 6H), 6.13 (d, J =

2.4 Hz, 1H), 5.01 (s, 1H), 4.35

(brs, 1H), 3.90 (s, 3H), 3.88 (s,

3H), 3.85-3.75 (m, 1H), 2.95-

2.80 (m, 2H), 2.10-1.90 (m,

4H), 1.85-1.70 (m, 2H).

146.8, 146.6, 133.5, 132.0,

121.5, 120.9, 114.3, 111.9,

111.1, 109.4, 80.1, 79.8, 56.0,

55.9, 40.5, 31.9, 29.8, 29.5,

25.8.

Diazonium Salt (15a)
8.20–8.07 (m, 2H), 6.75–6.63

(m, 2H), 5.93–5.45 (m, 1H).

175.0, 134.4 (2 x C), 121.8 (2

x C), 87.9.

Note: For complete and detailed spectroscopic data, please refer to the supporting information

of the original publication.[5]

Biological Activity of Musellarin B
While a detailed signaling pathway for Musellarin B is not yet fully elucidated, it has been

reported to exhibit moderate cytotoxicity against several human cancer cell lines, including HL-

60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). This

suggests potential interference with cell proliferation or survival pathways, making it an

interesting lead compound for further investigation in drug development. The synthesis of

analogues enabled by the robust synthetic route described herein will be crucial for exploring

its mechanism of action and optimizing its therapeutic potential.

Disclaimer: These application notes are intended for informational purposes for qualified

researchers and professionals. All laboratory work should be conducted with appropriate safety

precautions and in accordance with institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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